2-(Carbamimidamidooxy)acetic acid hydrochloride
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Overview
Description
2-(Carbamimidamidooxy)acetic acid hydrochloride is a chemical compound that features a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamimidamidooxy)acetic acid hydrochloride typically involves the reaction of a carboxylic acid derivative with a guanidine derivative. One common method includes the use of acyl chlorides and guanidine hydrochloride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(Carbamimidamidooxy)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-(Carbamimidamidooxy)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Carbamimidamidooxy)acetic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetic acid derivatives: Compounds like acetic acid and its esters share similar structural features.
Guanidine derivatives: Compounds containing the guanidine functional group, such as guanidine hydrochloride, are chemically related.
Uniqueness
2-(Carbamimidamidooxy)acetic acid hydrochloride is unique due to its combination of a carboxylic acid and guanidine functional group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C3H8ClN3O3 |
---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
2-(diaminomethylideneamino)oxyacetic acid;hydrochloride |
InChI |
InChI=1S/C3H7N3O3.ClH/c4-3(5)6-9-1-2(7)8;/h1H2,(H,7,8)(H4,4,5,6);1H |
InChI Key |
RGJFRUWEBIDIPX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)ON=C(N)N.Cl |
Origin of Product |
United States |
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